{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
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Overview
Description
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is a complex organic compound characterized by the presence of trifluoromethyl groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves the reaction of 2,4-bis(trifluoromethyl)phenylacetic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and thiazole ring play a crucial role in its activity by stabilizing transition states and facilitating interactions with biological molecules. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′-bithiazole: This compound shares structural similarities with {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol and is used in similar applications.
4,4′-Bis(trifluoromethyl)-2,2′-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis and as a ligand in coordination chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and a thiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
873066-27-4 |
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Molecular Formula |
C18H11F6NOS |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
[2,4-bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C18H11F6NOS/c19-17(20,21)12-5-1-10(2-6-12)15-14(9-26)27-16(25-15)11-3-7-13(8-4-11)18(22,23)24/h1-8,26H,9H2 |
InChI Key |
NYOPCRKXWJLDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)CO)C(F)(F)F |
Origin of Product |
United States |
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